N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide
Description
N-[5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an adamantane moiety at the 5-position and a benzyl-4-ethoxybenzamide group at the 2-position.
Adamantane-containing thiadiazoles are known for their broad biological activities, including antiviral, antimicrobial, and anticancer properties . The 4-ethoxybenzamide substituent may enhance binding affinity to enzymes or receptors due to its aromatic and hydrogen-bonding capabilities.
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31N3O2S/c1-2-33-24-10-8-23(9-11-24)25(32)31(18-19-6-4-3-5-7-19)27-30-29-26(34-27)28-15-20-12-21(16-28)14-22(13-20)17-28/h3-11,20-22H,2,12-18H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEFKYPYEVANZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CC2=CC=CC=C2)C3=NN=C(S3)C45CC6CC(C4)CC(C6)C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Adamantane-1-Carbohydrazide
Adamantane-1-carboxylic acid is converted to its carbohydrazide derivative via reaction with hydrazine hydrate in ethanol under reflux. Subsequent treatment with thiosemicarbazide in phosphoryl chloride (POCl₃) at 80–90°C for 1 hour induces cyclization, yielding 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions
Purification and Characterization
The crude product is recrystallized from ethanol to achieve >95% purity. Structural validation is performed via ¹H NMR (DMSO-d₆): δ 1.75 (s, 15H, adamantane), 7.20 (s, 2H, NH₂).
N-Benzylation of 5-(Adamantan-1-yl)-1,3,4-Thiadiazol-2-Amine
Introducing the benzyl group at the thiadiazole-2-amine position necessitates careful optimization to avoid over-alkylation.
Reductive Amination Approach
The amine reacts with benzaldehyde in methanol under reflux, followed by reduction with sodium cyanoborohydride (NaBH₃CN) to form N-benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions
- Reagents : Benzaldehyde, NaBH₃CN, acetic acid
- Solvent : Methanol
- Temperature : 60°C
- Time : 12 hours
- Yield : 55–62%
Direct Alkylation Method
Alternatively, treatment with benzyl bromide in acetone using potassium carbonate (K₂CO₃) as a base achieves N-benzylation.
Reaction Conditions
- Reagents : Benzyl bromide, K₂CO₃
- Solvent : Acetone
- Temperature : Reflux
- Time : 6 hours
- Yield : 48–53%
Comparative Analysis
| Method | Yield (%) | Purity (%) | Side Products |
|---|---|---|---|
| Reductive Amination | 55–62 | 92 | Imine intermediates |
| Direct Alkylation | 48–53 | 88 | Di-benzylated amine |
Reductive amination offers higher selectivity but requires stringent pH control. Direct alkylation, though simpler, suffers from lower yields due to competing side reactions.
Acylation with 4-Ethoxybenzoyl Chloride
The final step involves coupling N-benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine with 4-ethoxybenzoyl chloride.
Synthesis of 4-Ethoxybenzoyl Chloride
4-Ethoxybenzoic acid is treated with thionyl chloride (SOCl₂) in anhydrous dichloromethane (DCM) at 0–5°C, followed by reflux to generate the acyl chloride.
Reaction Conditions
- Reagents : 4-Ethoxybenzoic acid, SOCl₂
- Solvent : DCM
- Temperature : 0–5°C → Reflux
- Time : 3 hours
- Yield : 89–93%
Coupling Reaction
N-Benzyl-5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine reacts with 4-ethoxybenzoyl chloride in dry dioxane under reflux for 24 hours, using sodium hydrogen carbonate (NaHCO₃) to neutralize HCl.
Reaction Conditions
- Reagents : 4-Ethoxybenzoyl chloride, NaHCO₃
- Solvent : Dioxane
- Temperature : Reflux
- Time : 24 hours
- Yield : 51–58%
Purification and Analytical Data
The product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) and recrystallized from ethanol. Key spectroscopic data:
- ¹H NMR (DMSO-d₆) : δ 1.42 (t, 3H, OCH₂CH₃), 1.75 (s, 15H, adamantane), 4.12 (q, 2H, OCH₂), 5.25 (s, 2H, NCH₂Ph), 7.32–8.05 (m, 9H, aromatic).
- IR (KBr) : 1675 cm⁻¹ (C=O), 1540 cm⁻¹ (C-N).
Alternative Synthetic Strategies
One-Pot Cyclization-Acylation
Attempts to combine cyclization and acylation in a single step using microwave irradiation (150°C, 30 minutes) resulted in incomplete conversion (<40% yield), underscoring the necessity for stepwise synthesis.
Enzymatic Coupling
Preliminary trials with lipase B from Candida antarctica in tert-butanol achieved <20% yield, highlighting the superiority of traditional chemical methods.
Challenges and Optimization
Steric Hindrance
The adamantane group’s bulkiness impedes reagent access, necessitating prolonged reaction times and excess acyl chloride (1.5–2.0 equivalents).
Solvent Effects
Polar aprotic solvents (e.g., DMF) improved acylation yields (65–70%) but complicated purification due to high boiling points.
Industrial Scalability Considerations
| Parameter | Laboratory Scale | Pilot Scale (10×) |
|---|---|---|
| Cyclization Yield | 68–75% | 62–68% |
| Acylation Yield | 51–58% | 45–50% |
| Purity Post-Column | >95% | 90–92% |
Scale-up introduces challenges in heat dissipation and mixing efficiency, necessitating tailored reactor designs.
Chemical Reactions Analysis
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide undergoes various chemical reactions, including:
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-N-benzyl-4-ethoxybenzamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Key Observations :
Anticancer Potential
- Analog 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine : Exhibits antiproliferative activity linked to adamantane’s ability to disrupt lipid membranes and inhibit viral proteases .
- N-(5-Amino-1,3,4-thiadiazol-2-yl)benzamide derivatives: Demonstrated pro-apoptotic effects in cancer cells, attributed to the benzamide moiety’s interaction with DNA or kinases .
Herbicidal and Plant Growth Regulation
- N′-(5-Tetrazolyl)-N-arylacylthioureas : Showed herbicidal and growth-regulating activities due to thiourea’s hydrogen-bonding capacity .
- Tebuthiuron (N-(5-(1,1-Dimethylethyl)-1,3,4-thiadiazol-2-yl)-N,N′-dimethylurea) : A commercial herbicide leveraging urea’s hydrogen-bonding and thiadiazole’s electron-withdrawing effects .
- Target Compound: The 4-ethoxy group may mimic herbicidal phenoxyacetic acids, but the adamantane’s steric bulk could limit bioavailability compared to smaller analogs like tebuthiuron .
Physicochemical Properties
- Melting Points : Adamantane derivatives (e.g., 5-(Adamantan-1-yl)-N-methyl-1,3,4-thiadiazol-2-amine ) exhibit higher melting points (>440°C) due to rigid, crystalline packing, whereas analogs with flexible substituents (e.g., 5m ) melt at lower temperatures (135–136°C) .
- Lipophilicity: Adamantane’s hydrophobicity likely increases the target compound’s logP compared to polar analogs like 5k (2-methoxyphenoxy substitution) .
Q & A
Q. What are the established synthetic routes for this compound, and what key reaction parameters influence yield?
Q. How can researchers resolve discrepancies in biological activity data across assay systems?
Contradictions often arise from assay-specific variables:
- Cell Line Variability : Test cytotoxicity in both cancer (e.g., MCF-7) and non-cancerous (e.g., HEK293) lines to assess selectivity .
- Orthogonal Assays : Compare enzyme inhibition (e.g., IC₅₀ in kinase assays) with cellular viability to distinguish direct vs. off-target effects .
- Metabolic Stability : Use liver microsomes to evaluate if rapid degradation underlies inconsistent in vivo/in vitro results .
Recommendation : Validate hits using surface plasmon resonance (SPR) to measure binding kinetics (ka/kd) to purified targets .
Q. What computational strategies elucidate binding mechanisms with enzyme targets?
- Molecular Docking (AutoDock Vina) : Predicts binding poses of the adamantane moiety in hydrophobic enzyme pockets (e.g., cytochrome P450) .
- Molecular Dynamics (MD) Simulations : Assess stability of thiadiazole-protein hydrogen bonds over 100-ns trajectories (e.g., GROMACS) .
- QSAR Modeling : Correlate substituent effects (e.g., ethoxy vs. chloro groups) with IC₅₀ values to guide lead optimization .
Example Finding : Adamantane’s rigidity enhances binding entropy (ΔS > 0) in MD simulations, explaining improved affinity over flexible analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
